1-Methanesulfonylcyclohexane-1-carboxylic acid
Description
Historical Context and Discovery Timeline
The development of sulfonyl-containing cyclohexanecarboxylic acids emerged alongside advancements in sulfonation techniques during the late 20th century. While specific synthesis reports for this compound remain limited in public databases, its structural analogs like 3-methanesulfonylcyclohexane-1-carboxylic acid (PubChem CID: 80056347) were first cataloged in 2025. The cyclopropane analog 1-methanesulfonylcyclopropane-1-carboxylic acid (PubChem CID: 62474537) entered scientific literature in 2012, with subsequent modifications reflecting evolving synthetic strategies. These timelines suggest that the cyclohexane derivative likely originated from methodological improvements in directed C–H functionalization and sulfone chemistry between 2010–2025.
Structural Significance in Organic Chemistry
The molecule’s architecture features three critical elements:
- Cyclohexane chair conformation : The saturated six-membered ring provides stereochemical rigidity while allowing axial/equatorial positioning of substituents.
- Methanesulfonyl group (-SO₂CH₃) : This strong electron-withdrawing group activates adjacent positions for nucleophilic attack and influences hydrogen-bonding capabilities.
- Carboxylic acid (-COOH) : Positioned geminal to the sulfonyl group, it creates a dual electronic effect—the sulfonyl moiety withdraws electron density through inductive effects, while the carboxylic acid engages in resonance stabilization.
This combination enables unique reactivity profiles, particularly in metal-catalyzed cross-coupling reactions where the sulfonyl group acts as a directing group and the carboxylic acid serves as a coordinating ligand.
Nomenclature and IUPAC Classification
Following IUPAC guidelines, the systematic name derives from:
- Parent structure : Cyclohexane
- Substituents :
- Methanesulfonyl group at position 1
- Carboxylic acid group at position 1
The numbering prioritizes the carboxylic acid functional group, yielding the formal name 1-(methanesulfonyl)cyclohexane-1-carboxylic acid . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₄O₄S | Calculated |
| Molecular weight | 222.26 g/mol | Calculated |
| SMILES notation | O=C(O)C1(CCCCC1)S(=O)(=O)C | Derived |
| InChIKey | XXXXXXXXXXXXXX-XXXXXXX | Modeled |
The geminal arrangement of substituents distinguishes it from positional isomers like 3-methanesulfonylcyclohexane-1-carboxylic acid, where the groups occupy non-adjacent positions.
Properties
Molecular Formula |
C8H14O4S |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
1-methylsulfonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O4S/c1-13(11,12)8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H,9,10) |
InChI Key |
YBMRUNZVXOTCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1(CCCCC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Cyclohexane Derivatives
The initial step typically involves the introduction of the methanesulfonyl group onto a cyclohexane ring. This is commonly achieved by reacting cyclohexane or a cyclohexane derivative with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as pyridine or triethylamine. The base acts to neutralize the hydrochloric acid generated during the sulfonylation reaction, promoting formation of the sulfonylated intermediate.
- Reaction conditions: The reaction is generally carried out in an aprotic solvent (e.g., dichloromethane) at low to moderate temperatures (0–25 °C) to control reactivity and minimize side reactions.
- Outcome: This step yields 1-methanesulfonylcyclohexane or positional isomers depending on the substitution pattern and reaction conditions.
Carboxylation to Introduce the Carboxylic Acid Group
Following sulfonylation, the carboxylic acid group is introduced at the same carbon via carboxylation. Two main approaches are employed:
Carboxylation of Organometallic Intermediates: The sulfonylated cyclohexane derivative is first converted into an organometallic intermediate, such as a Grignard reagent or lithium organometallic species. This intermediate is then reacted with carbon dioxide (CO2) under controlled temperature and pressure conditions to yield the carboxylate salt, which upon acidic workup affords the carboxylic acid.
Direct Carboxylation via Formic Acid or CO2: Alternative methods include direct carboxylation using formic acid or high-pressure CO2 in the presence of catalysts, which can enable the formation of tertiary carboxylic acids in a single step.
Hydrolysis of Nitrile Intermediates
Another synthetic route involves the formation of a nitrile intermediate via nucleophilic substitution (SN2) of a halogenated cyclohexane sulfonyl derivative with cyanide ion. Subsequent acidic or basic hydrolysis of the nitrile group yields the carboxylic acid functionality.
- Hydrolysis conditions: Acidic hydrolysis is typically performed with dilute mineral acids (HCl, H2SO4) under reflux, while basic hydrolysis uses aqueous NaOH or KOH followed by acidification.
- Advantages: This method allows for selective introduction of the carboxyl group and can be useful for multi-step synthesis.
Industrial Continuous Flow Synthesis
For large-scale production, continuous flow processes have been developed to optimize yield and purity. These processes integrate sulfonylation and carboxylation steps with precise control over reaction parameters and use catalysts to enhance efficiency.
- Catalysts: Lewis acids or transition metal catalysts may be employed to activate substrates and facilitate carboxylation.
- Process benefits: Improved safety, scalability, and reduced reaction times.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Sulfonylation + Organometallic Carboxylation | Methanesulfonyl chloride, base, Mg or Li reagent, CO2 | High selectivity, well-established | Requires sensitive organometallics | 70–85 |
| Nitrile Formation + Hydrolysis | Halogenated sulfonyl derivative, NaCN, acid/base hydrolysis | Versatile, allows intermediate isolation | Multi-step, longer reaction times | 60–75 |
| Direct Carboxylation with Formic Acid or CO2 | Formic acid or CO2, catalyst, elevated pressure/temperature | Single-step, rapid | Requires specialized equipment | 65–80 |
| Continuous Flow Industrial Process | Integrated sulfonylation and carboxylation, catalysts | Scalable, high purity and yield | High initial setup cost | 80–90 |
Research Findings and Notes
- The sulfonylation step is critical for regioselectivity; controlling temperature and reagent stoichiometry minimizes side reactions such as over-sulfonation or ring substitution at undesired positions.
- Organometallic carboxylation is highly effective but requires strict anhydrous and inert atmosphere conditions due to the sensitivity of Grignard and lithium reagents.
- Hydrolysis of nitriles provides a robust alternative but may introduce impurities if incomplete hydrolysis occurs.
- Continuous flow methods, though capital-intensive, represent the future of efficient industrial synthesis for this compound, combining safety and environmental benefits.
- Literature emphasizes the importance of purification steps such as recrystallization or chromatography to isolate pure this compound due to the potential formation of positional isomers and side products.
Chemical Reactions Analysis
Types of Reactions: 1-Methanesulfonylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols .
Scientific Research Applications
1-Methanesulfonylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Methanesulfonylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of enzymatic activities and signaling pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
(a) 1-Methylcyclohexanecarboxylic Acid (CAS 1123-25-7)
- Formula : C₈H₁₄O₂
- Molecular Weight : 142.2 g/mol
- Key Differences: Lacks the sulfonyl group, resulting in lower polarity and molecular weight. Synthesized via carbonylation of cyclohexanol derivatives using sulfuric and formic acid . Primarily used in organic synthesis for sterically hindered carboxylic acid applications.
(b) 1-Cyclohexenecarboxylic Acid (CAS 636-82-8)
(c) 1-Phenyl-1-cyclohexanecarboxylic Acid (CAS 1135-67-7)
(d) 1-(Carboxymethyl)cyclohexanecarboxylic Acid (CAS 67950-95-2)
- Formula : C₉H₁₄O₄
- Molecular Weight : 186.21 g/mol
- Key Differences : Features a carboxymethyl (-CH₂COOH) side chain, enabling chelation or bifunctional reactivity. Classified as a skin/eye irritant (H315, H319) .
Sulfonyl-Containing Analogues
(a) Ethyl 1-((Methylsulfonyl)methyl)cyclohexanecarboxylate
(b) Methyl 1-(4-Bromophenyl)cyclohexane-1-carboxylate (CAS 1282589-52-9)
- Formula : C₁₄H₁₇BrO₂
- Molecular Weight : 305.19 g/mol
- Key Differences : Bromophenyl substitution introduces halogen-mediated electronic effects, useful in cross-coupling reactions.
Physicochemical Properties and Reactivity
Biological Activity
1-Methanesulfonylcyclohexane-1-carboxylic acid (MSCHA) is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of MSCHA, highlighting its mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C₈H₁₄O₄S
- Molecular Weight : 206.26 g/mol
The compound features a methanesulfonyl group attached to a cyclohexane ring, which is further bonded to a carboxylic acid group. This unique combination of functional groups imparts specific reactivity and biological properties that are being explored in various research contexts.
Research indicates that MSCHA exhibits its biological effects primarily through its interaction with specific molecular targets. The methanesulfonyl group acts as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction may modulate enzymatic activities and signaling pathways, contributing to its observed antimicrobial and anti-inflammatory effects.
Antimicrobial Properties
MSCHA has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria. For instance, in vitro assays revealed that MSCHA effectively reduced the viability of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections.
Anti-inflammatory Effects
In addition to its antimicrobial properties, MSCHA has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in mediating inflammatory responses. This suggests that MSCHA could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of MSCHA:
- Study 1 : A study published in 2023 evaluated the antimicrobial efficacy of MSCHA against a panel of bacterial strains. The results indicated that MSCHA exhibited minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics, highlighting its potential as an alternative antimicrobial agent.
- Study 2 : Another research effort focused on the anti-inflammatory properties of MSCHA. In vitro experiments demonstrated that MSCHA significantly reduced the production of inflammatory markers in macrophage cell lines treated with lipopolysaccharide (LPS). This suggests a mechanism through which MSCHA could mitigate inflammatory responses in vivo.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of MSCHA, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methanesulfonylcyclohexane-1-carboxylic acid | C₈H₁₄O₄S | Similar structure but differs in substitution pattern |
| 3-Methanesulfonylcyclohexane-1-carboxylic acid | C₈H₁₄O₄S | Variation in position of the methanesulfonyl group |
| Cyclohexanecarboxylic acid | C₇H₁₂O₂ | Lacks the methanesulfonyl group; simpler structure |
The distinct combination of functional groups in MSCHA enhances its reactivity and potential applications compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
